Trimethylolpropane triglycidyl ether
Overview
Description
Preparation Methods
The synthesis of Trimethylolpropane triglycidyl ether typically involves the reaction of butanediol with epichlorohydrin in the presence of a base . The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Trimethylolpropane triglycidyl ether undergoes various chemical reactions due to its epoxy groups. These reactions include:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxy rings, leading to the formation of various substituted products.
Common reagents used in these reactions include peroxycarboxylic acids for oxidation, metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylolpropane triglycidyl ether has numerous applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is employed in the preparation of hydrogels for drug delivery systems.
Medicine: It is utilized in the development of dental materials and medical adhesives.
Industry: The compound is used in coatings, adhesives, and as a precursor for light-emitting devices.
Mechanism of Action
The mechanism of action of Trimethylolpropane triglycidyl ether primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Trimethylolpropane triglycidyl ether can be compared with other similar compounds such as:
Neopentyl glycol diglycidyl ether: This compound also contains epoxy groups and is used in similar applications, but it has a different molecular structure and properties.
Resorcinol diglycidyl ether: Another epoxy-containing compound used in coatings and adhesives, but with different reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and properties, making it suitable for specialized applications .
Properties
IUPAC Name |
2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECCQGLIYMMHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1CO1)(COCC2CO2)COCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42765-17-3 | |
Record name | Trimethylolpropane triglycidyl ether homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42765-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90873907 | |
Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-29-3, 30499-70-8 | |
Record name | Trimethylolpropane triglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3454-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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